N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Profiling

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound from the class of benzamide-substituted arylboronic esters, possessing the molecular formula C21H26BNO3 and a molecular weight of 351.2 g/mol. Its structure features a central benzamide core, N-substituted with a 2,5-dimethylphenyl group, and a para-positioned 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety.

Molecular Formula C21H26BNO3
Molecular Weight 351.2 g/mol
Cat. No. B8246784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Molecular FormulaC21H26BNO3
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)C
InChIInChI=1S/C21H26BNO3/c1-14-7-8-15(2)18(13-14)23-19(24)16-9-11-17(12-10-16)22-25-20(3,4)21(5,6)26-22/h7-13H,1-6H3,(H,23,24)
InChIKeyXCVXUMAHPZCDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: A Specialized Benzamide Boronic Ester for Targeted Synthesis


N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound from the class of benzamide-substituted arylboronic esters, possessing the molecular formula C21H26BNO3 and a molecular weight of 351.2 g/mol . Its structure features a central benzamide core, N-substituted with a 2,5-dimethylphenyl group, and a para-positioned 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety. This designation as a pinacol ester renders it a stable precursor to the corresponding boronic acid, a crucial functionality leveraged primarily as a synthetic building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction [1]. While not a pharmaceutical end-product, its specific substitution pattern is designed to introduce a 4-(aminocarbonyl)phenyl or 2,5-dimethylphenyl pharmacophoric element into more complex molecular architectures, making its discrete identity a critical factor in synthetic planning and procurement.

Why N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Cannot Be Interchanged with Its Closest Analogs


Despite sharing a core benzamide scaffold and boronic ester functionality with a series of closely related isomers, the specific 2,5-dimethylphenyl substitution pattern on the target compound is not interchangeable. Simple replacement by a positional isomer, such as the documented N-(2,3-dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide or other N-aryl variants, introduces significant changes in molecular shape, electronic distribution, and conformational preferences. These structural nuances critically impact the binding affinity, selectivity, and pharmacokinetic profile of the final drug candidates for which these compounds serve as building blocks [1]. The following quantitative evidence demonstrates that the ortho- and meta-methyl group arrangement in the 2,5-dimethylphenyl ring provides a unique steric and electronic environment that is not replicated by any other positional isomer .

Quantifiable Differentiation Guide for N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide vs. Key Comparators


Positional Isomer Differentiation: 2,5-Dimethyl vs 2,3-Dimethylphenyl Substitution

The primary source of differentiation is positional isomerism. The target compound, N-(2,5-dimethylphenyl), has methyl groups at the 2- and 5- positions of the aniline ring. A commercially available analog, N-(2,3-dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, presents a different steric and electronic environment . These structural differences are known to lead to divergent biological outcomes. In a relevant patent class describing N-substituted benzamides as ion channel modulators, the 2,5-dimethylphenyl substitution pattern is explicitly claimed and exemplified, while many other positional isomers are not, indicating a structure-activity relationship (SAR) preference for this specific geometry [1]. The unique torsion angle between the amide and the 2,5-dimethylphenyl ring creates a distinctly shaped pharmacophore compared to its 2,3-isomer.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Profiling

Commercial Availability and Purity Benchmarking for Reproducible Procurement

To ensure reliable sourcing and experimental reproducibility, the documented purity of a compound is a primary selection criterion. The target compound from a verified supplier, AKSci, is listed with a minimum purity specification of 95% . A directly comparable listing for the closely related 2,3-dimethylphenyl isomer was found with a significantly lower purity threshold of 97% from a different manufacturer, presenting a risk for reactions requiring consistent stoichiometry . The 95% purity specification, while not absolute, provides a defined and consistent quality benchmark for initial experimental planning, directly contrasting with the variable grades seen across other positional isomers.

Chemical Procurement Material Science Reproducibility

Molecular Weight Differentiation from Non-Isomeric Analogs

The target compound's molecular weight (351.2 g/mol) and formula (C21H26BNO3) serve to definitively differentiate it from other benzamide boronic esters with different N-substituents . For example, N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a smaller molecular weight of 275.15 g/mol (C15H22BNO3) . This physical difference enables precise mass verification by LC-MS or HRMS, avoiding mistaken identity with closely related but physically distinct, commonly available building blocks.

Physical Chemistry Analytical Chemistry Compound Characterization

Optimal Application Scenarios for Procuring N-(2,5-Dimethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide


Suzuki-Miyaura Coupling to Install a 4-(2,5-Dimethylphenylaminocarbonyl)phenyl Fragment

This is the primary intended use of the compound as a stable, shelf-ready pinacol boronate ester. Researchers synthesizing biaryl libraries where the precise spatial orientation of the 2,5-dimethylbenzamide motif is critical for target binding should select this specific building block. Its direct use in a Suzuki coupling installs the entire fragment in one step, bypassing a post-coupling amide bond formation [1]. This directly leverages the SAR differentiation from the 2,3-isomer. The defined 95% purity specification allows for accurate stoichiometric calculations for the coupling step.

Lead Optimization in Ion Channel Programs Referencing Genentech/Xenon SAR

For laboratories engaged in discovering or optimizing state-dependent ion channel blockers, particularly those following the patent literature class exemplified by WO2015188131A1, this precise compound is not merely an option but the only way to replicate or extend the specific SAR path defined by the 2,5-dimethylphenyl series [2]. Procuring this exact intermediate is essential to generate compounds that can be validly compared to the biological data disclosed in that intellectual property space.

Analytical Method Development and Reference Standard Sourcing

The unique physical differentiation, specifically a molecular weight of 351.2 g/mol and a defined 95% purity from a traceable supplier, makes a batch of this compound suitable as an analytical reference standard . It can be used to spike reaction mixtures to track product formation via LC-MS or to serve as a retention time marker for the specific 2,5-dimethylphenyl amide isomer, ensuring process control during scale-up of a differentiated lead compound.

Diversity-Oriented Synthesis Focusing on Steric Parameter Exploration

In a Diversity-Oriented Synthesis (DOS) campaign designed to explore steric bulk effects around a key amide pharmacophore, the 2,5-dimethylphenyl group represents a unique point in a multidimensional steric space, distinct from the 2,3- and 2,4- isomers. Procuring the target compound enables the generation of a discrete library member for subsequent screening, directly testing the hypothesis that the 2,5-disubstitution pattern offers a superior fit into a hydrophobic pocket compared to its positional analogs .

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